molecular formula C6H7N3O B1348290 2-Aminoisonicotinamide CAS No. 13538-42-6

2-Aminoisonicotinamide

Cat. No.: B1348290
CAS No.: 13538-42-6
M. Wt: 137.14 g/mol
InChI Key: AGSDASDGMNDAIE-UHFFFAOYSA-N
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Description

2-Aminoisonicotinamide is a heterocyclic compound with the molecular formula C6H7N3O. It is a derivative of isonicotinamide, where an amino group is attached to the second position of the pyridine ring.

Biochemical Analysis

Biochemical Properties

2-Aminoisonicotinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamidases, which are enzymes that hydrolyze nicotinamide to nicotinic acid. These enzymes are crucial for the regulation of nicotinamide adenine dinucleotide (NAD+) metabolism. This compound has been shown to inhibit nicotinamidases, thereby affecting the levels of nicotinic acid and NAD+ in cells . Additionally, this compound interacts with proteins involved in oxidative stress responses and cellular metabolism, influencing their activity and stability.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in the mitochondrial respiratory chain, leading to changes in cellular energy production and oxidative stress levels . It also affects the expression of genes related to cell survival, apoptosis, and stress responses, thereby impacting cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to nicotinamidases, inhibiting their activity and leading to an accumulation of nicotinamide and a decrease in nicotinic acid levels . This inhibition affects the NAD+ metabolism pathway, which is essential for various cellular processes, including energy production, DNA repair, and cell signaling. Additionally, this compound can interact with other biomolecules, such as proteins involved in oxidative stress responses, further influencing cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular metabolism and gene expression without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a certain dosage level triggers a significant change in cellular response, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the NAD+ metabolism pathway. It interacts with enzymes such as nicotinamidases, which play a crucial role in the conversion of nicotinamide to nicotinic acid . This interaction affects the levels of NAD+ and its related metabolites, influencing various cellular processes, including energy production, DNA repair, and cell signaling. Additionally, this compound can impact other metabolic pathways related to oxidative stress and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can interact with intracellular transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound has been observed to localize in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in cellular metabolism and oxidative stress responses . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoisonicotinamide typically involves the reaction of isonicotinic acid with ammonia or an amine under specific conditions. One common method includes the reaction of isonicotinic acid with ammonium carbonate in the presence of a catalyst . Another method involves the use of ethyl chloroacetate and phenols, followed by alkaline hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Comparison with Similar Compounds

Comparison: 2-Aminoisonicotinamide is unique due to the presence of the amino group at the second position, which imparts distinct chemical and biological properties. Unlike isonicotinamide and nicotinamide, this compound has shown specific inhibitory effects on HIF-1α, making it a promising candidate for anticancer research .

Properties

IUPAC Name

2-aminopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSDASDGMNDAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326005
Record name 2-Amino-isonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13538-42-6
Record name 13538-42-6
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-isonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminoisonicotinamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The provided research paper title mentions "Structure-Activity Relationship (SAR) Studies." Can you elaborate on how modifying the structure of 2-Amino-isonicotinamide derivatives influences their potency as GSK-3 inhibitors?

A1: The research article specifically investigates a series of substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides. While the abstract doesn't provide specific structural modifications and their impact, the study likely explores how different substituents on the pyridine and/or isonicotinamide rings affect the molecule's interaction with the GSK-3 binding site []. By analyzing the relationship between these structural changes and the resulting GSK-3 inhibitory activity, researchers can gain valuable insights for designing more potent and selective GSK-3 inhibitors.

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